6-Chloro-5-isopropylindoline
Description
6-Chloro-5-isopropylindoline is a halogenated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The compound features a chlorine substituent at the 6-position and an isopropyl group at the 5-position. Indoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their bioactivity and versatility as intermediates .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-chloro-5-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14ClN/c1-7(2)9-5-8-3-4-13-11(8)6-10(9)12/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
FZNUGPFFFCYBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 6-Chloro-5-isopropylindoline with structurally similar compounds, focusing on substituents, molecular properties, and research findings:
Key Findings and Trends
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopropyl group in this compound likely increases lipophilicity compared to methyl (6-Chloro-5-methylindole) or polar groups (e.g., hydroxyethyl). This property may enhance membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Groups : Fluorine (in 6-Chloro-5-fluoroindole) and chlorine (common to all analogs) improve metabolic stability and modulate electronic effects on aromatic rings, influencing reactivity in cross-coupling reactions .
- Polar Functional Groups : Carboxylic acid (in 6-Chloro-5-phenylindole-3-carboxylic acid) and hydroxyethyl substituents enhance solubility and enable hydrogen bonding, critical for target interactions in drug design .
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